molecular formula C15H16N6S2 B11053719 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053719
M. Wt: 344.5 g/mol
InChI Key: JGYVHYPSKOAJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Chemical Reactions Analysis

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride derivatives, triethylamine, and absolute ethanol . The major products formed from these reactions are typically other thiadiazole derivatives with varying substituents, which can exhibit different biological activities .

Scientific Research Applications

The compound has been studied for its potential applications in various scientific fields. In medicinal chemistry, 1,3,4-thiadiazole derivatives have shown promise as antimicrobial agents, with activity against bacteria such as E. coli and B. mycoides, as well as fungi like C. albicans . Additionally, these compounds have been explored for their potential use in the development of new pharmaceuticals and industrial applications due to their diverse chemical reactivities .

Mechanism of Action

The mechanism of action of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to interact with enzymes and other proteins, disrupting their normal function and leading to antimicrobial effects .

Properties

Molecular Formula

C15H16N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N6S2/c1-15(2,3)11-7-10(20(4)18-11)13-19-21-12(9-5-6-22-8-9)16-17-14(21)23-13/h5-8H,1-4H3

InChI Key

JGYVHYPSKOAJIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CSC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.